Cas no 1190319-80-2 (4-Bromo-1H-indazol-7-amine)

4-Bromo-1H-indazol-7-amine is a heterocyclic aromatic compound featuring a bromo-substituted indazole core with an amine functional group at the 7-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The bromo substituent enhances reactivity for further functionalization via cross-coupling reactions, while the amine group offers versatility for derivatization. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is commonly utilized in medicinal chemistry for scaffold modification and lead optimization due to its well-defined reactivity profile.
4-Bromo-1H-indazol-7-amine structure
4-Bromo-1H-indazol-7-amine structure
Product Name:4-Bromo-1H-indazol-7-amine
CAS No:1190319-80-2
MF:C7H6BrN3
MW:212.046639919281
MDL:MFCD12963529
CID:2616158
PubChem ID:53413136
Update Time:2025-11-01

4-Bromo-1H-indazol-7-amine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1H-indazol-7-amine
    • 7-AMINO-4-BROMO-1H-INDAZOLE
    • 1h-indazol-7-amine,4-bromo-
    • 1H-Indazol-7-amine, 4-bromo-
    • PB30041
    • FCH1378993
    • AK172580
    • AB0198673
    • ST1100702
    • 1190319-80-2
    • Z1269212713
    • CS-0051016
    • EN300-6775528
    • 4-bromo-2H-indazol-7-amine
    • DTXSID001311808
    • AKOS025290356
    • AS-34739
    • MFCD12963529
    • QXB31980
    • 4-Bromo-1H-indazol-7-amine
    • MDL: MFCD12963529
    • Inchi: 1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11)
    • InChI Key: CZHGKGRFBMFAFI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=C1C=NN2)N

Computed Properties

  • Exact Mass: 210.97451g/mol
  • Monoisotopic Mass: 210.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7
  • XLogP3: 1.6

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4-Bromo-1H-indazol-7-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1190319-80-2)4-Bromo-1H-indazol-7-amine
Order Number:A948912
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:02
Price ($):1467.0
Email:sales@amadischem.com

Additional information on 4-Bromo-1H-indazol-7-amine

Introduction to 4-Bromo-1H-indazol-7-amine (CAS No. 1190319-80-2)

4-Bromo-1H-indazol-7-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1190319-80-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, with a bromine substituent at the 4-position and an amine group at the 7-position. The structural features of 4-Bromo-1H-indazol-7-amine make it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The indazole scaffold is a privileged structure in drug discovery, owing to its ability to interact with various biological targets. The presence of both bromine and amine functional groups in 4-Bromo-1H-indazol-7-amine provides multiple handles for further chemical modifications, enabling the synthesis of diverse derivatives with tailored pharmacological properties. This flexibility has made it a valuable building block in the construction of novel therapeutic agents.

In recent years, there has been a surge in research focused on indazole derivatives due to their demonstrated efficacy across a range of therapeutic areas. Notably, studies have highlighted the potential of indazole-based compounds in oncology, where they exhibit inhibitory activity against various kinases and other targets involved in cancer progression. The bromine atom in 4-Bromo-1H-indazol-7-amine serves as a useful moiety for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

One of the most compelling aspects of 4-Bromo-1H-indazol-7-amine is its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often crucial in maintaining cellular homeostasis and are frequently dysregulated in diseases such as cancer and inflammatory disorders. By designing molecules that disrupt these interactions, researchers aim to develop treatments that modulate disease pathways effectively. The amine group at the 7-position of 4-Bromo-1H-indazol-7-amine provides a site for covalent bond formation, allowing for the development of probes and inhibitors with high specificity.

Advances in computational chemistry have further enhanced the utility of 4-Bromo-1H-indazol-7-amine as a starting material. Molecular modeling studies have been instrumental in predicting the binding modes of indazole derivatives to biological targets, thereby guiding the design of more potent and selective compounds. These computational approaches have been particularly valuable in identifying lead candidates for further optimization.

The pharmaceutical industry has also leveraged 4-Bromo-1H-indazol-7-amine in the development of next-generation therapeutics. For instance, researchers have explored its potential as a precursor for kinase inhibitors, which are critical in targeted cancer therapies. By modifying the indazole core with additional functional groups, scientists have generated libraries of compounds that exhibit inhibitory activity against tyrosine kinases and other relevant enzymes. Such efforts have led to several promising candidates entering preclinical development.

Another area where 4-Bromo-1H-indazol-7-amine has made an impact is in immunomodulatory drug discovery. Indazole derivatives have been shown to modulate immune responses by interacting with receptors and signaling pathways involved in inflammation and immune cell regulation. The structural versatility of 4-Bromo-1H-indazol-7-amine allows for the creation of molecules that can selectively target specific immune cells or pathways, offering potential treatments for autoimmune diseases and allergic conditions.

In conclusion, 4-Bromo-1H-indazol-7-amine (CAS No. 1190319-80-2) is a multifaceted compound with significant implications in medicinal chemistry and drug development. Its unique structural features and reactivity make it an indispensable tool for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications for indazole derivatives, 4-Bromo-1H-indazol-7-amines role as a key intermediate is expected to expand further, driving innovation in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1190319-80-2)4-Bromo-1H-indazol-7-amine
A948912
Purity:99%
Quantity:25g
Price ($):1467.0
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